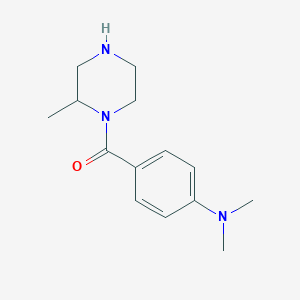

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline

Description

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-10-15-8-9-17(11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQCWQZDRSPBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The synthesis of 2-methylpiperazine derivatives often begins with the reaction of piperazine and formaldehyde under controlled conditions. In the presence of methanol as a solvent and nickel-based catalysts, formaldehyde undergoes condensation with piperazine to form poly(methylenepiperazine) intermediates. Subsequent catalytic hydrogenation at 60–130°C and 50 psig hydrogen pressure reduces these intermediates to methylpiperazines.

The molar ratio of formaldehyde to piperazine critically determines product distribution. A ratio of 1.3:1 to 1.7:1 favors mono-methylation (1-methylpiperazine), while higher ratios promote di-methylation (1,4-dimethylpiperazine). For example, a 1.4:1 ratio in methanol yields 58% 1-methylpiperazine and 41.7% 1,4-dimethylpiperazine after hydrogenation.

Table 1: Impact of Formaldehyde:Piperazine Ratio on Product Distribution

| Molar Ratio (HCHO:Piperazine) | 1-Methylpiperazine Yield (%) | 1,4-Dimethylpiperazine Yield (%) |

|---|---|---|

| 1.3:1 | 58.0 | 41.7 |

| 1.6:1 | 38.2 | 60.4 |

| 1.7:1 | 30.4 | 68.1 |

Data adapted from hydrogenation experiments in methanol, ethanol, and isopropanol solvents.

Solvent and Catalyst Optimization

Methanol is preferred industrially due to its low cost and ability to limit water content (<35 wt.%), which suppresses piperazine byproduct formation. Nickel-on-kieselguhr catalysts achieve >90% conversion at 86–90°C, whereas polar aprotic solvents like dimethylformamide (DMF) are avoided due to side reactions. Post-hydrogenation purification involves fractional distillation under reduced pressure to isolate 2-methylpiperazine isomers.

Palladium-Catalyzed Carbonylative Coupling

Ligand-Assisted Coupling with Aryl Bromides

Recent advances employ palladium-catalyzed carbonyl insertion to form the piperazine-1-carbonyl linkage. In the synthesis of imatinib analogs, 1-[(4-bromophenyl)methyl]-4-methylpiperazine reacts with aryl amines under 1 atm CO atmosphere. Key components include:

Table 2: Palladium-Catalyzed Carbonylation Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–150°C |

| CO Pressure | 1 atm |

| Pd(OAc)₂ Loading | 1–5 mol% |

| Ligand (Xantphos) | 1–5 mol% |

| Solvent | DMF, dioxane, toluene |

This method avoids stoichiometric acyl chlorides, enhancing atom economy and reducing halogenated waste.

Regioselective Challenges in 2-Methylpiperazine Synthesis

A key challenge lies in achieving 2-methylpiperazine regioselectivity. Patent CN112125882A demonstrates that steric hindrance from the Xantphos ligand directs coupling to the less hindered piperazine nitrogen. Computational studies suggest that electron-donating methyl groups at the 2-position stabilize transition states via hyperconjugation, favoring kinetic control.

Nucleophilic Substitution Strategies

Benzoylation of Preformed Methylpiperazines

An alternative route involves reacting 4-nitroaniline derivatives with 2-methylpiperazine-1-carbonyl chloride. However, this method requires hazardous reagents like thionyl chloride and is less favored industrially due to genotoxic impurity risks.

Reductive Amination Pathways

4-Amino-N,N-dimethylaniline can condense with 2-methylpiperazine-1-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt). Yields range from 65–78% in dichloromethane at 0–25°C, though scalability is limited by high reagent costs.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern facilities adopt continuous flow reactors to enhance throughput. A typical setup includes:

-

Reactor Type : Packed-bed with Ni/Al₂O₃ catalyst.

-

Conditions : 100°C, 10 bar H₂, methanol flow rate of 5 L/hr.

-

Output : 1.2 kg/hr of 2-methylpiperazine derivatives at >98% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 6H, N(CH₃)₂), 2.45–2.60 (m, 4H, piperazine CH₂), 3.55–3.70 (m, 4H, piperazine CH₂), 7.25–7.40 (m, 4H, aryl H).

-

HPLC Purity : >99.5% (C18 column, acetonitrile:H₂O 70:30).

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (<500 ppm methanol).

-

Genotoxic Impurities : Controlled via Pd scavenging resins (<1 ppm).

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (n1)

- Structure : Features a nitro-substituted imine group instead of the piperazine-carbonyl moiety.

- Properties: Exhibits strong nonlinear optical (NLO) activity, with a first hyperpolarizability (β) value of 1.65 × 10⁻³⁰ esu, attributed to the electron-withdrawing nitro group enhancing charge transfer .

N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e)

N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (16)

Pyrazole Derivatives (D and D10)

- Structure : 4,5-Dihydro-1H-pyrazole substituents.

- Properties: Act as corrosion inhibitors for steel in acidic environments (e.g., 92% efficiency at 10⁻³ M for D10), leveraging electron-donating dimethylamino groups to adsorb onto metal surfaces .

- Divergence : The target compound’s piperazine group may offer superior chelation capabilities, but this remains untested.

N,N-Dimethyl-4-(silyl-d3)aniline

N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline (7d)

- Structure : Carbazole-substituted aniline.

- Characterization : Confirmed by ¹H NMR (acetone-d6, δ 7.15–6.71 ppm for aromatic protons), illustrating the utility of NMR in analyzing complex substituents .

- Contrast : The target compound’s piperazine-carbonyl group would likely shift proton signals upfield compared to carbazole’s aromaticity.

Key Data Tables

Table 1: Comparative Electronic Properties of Selected Analogs

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline?

The synthesis typically involves coupling reactions between aniline derivatives and piperazine-based carbonyl compounds. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalyst use : Acid catalysts (e.g., HCl) are critical for Schiff base formation in related aniline derivatives .

- Temperature control : Reactions often proceed at 60–100°C to balance yield and purity . Methodological optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- 1H/13C NMR : Confirm resonance signals for dimethylamino (δ ~2.8–3.2 ppm) and piperazine carbonyl groups (δ ~165–170 ppm) .

- IR spectroscopy : Identify characteristic stretches for amide C=O (~1650 cm⁻¹) and aromatic C-N (~1350 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain its interaction with biological targets like DNA or enzymes?

The compound’s piperazine and aromatic systems enable dual modes of action:

- DNA intercalation : The planar dimethylaniline moiety inserts between DNA base pairs, disrupting replication (observed in acridine analogs) .

- Enzyme inhibition : The carbonyl group coordinates with active-site residues (e.g., in kinases), validated via molecular docking and MD simulations . Conflicting activity data across studies may arise from variations in assay conditions (e.g., pH, ionic strength) or cellular uptake efficiency .

Q. How do computational methods elucidate its electronic properties and reactivity?

- TD-DFT calculations : Predict absorption/emission spectra by modeling charge-transfer transitions between dimethylaniline (donor) and piperazine-carbonyl (acceptor) .

- Frontier molecular orbital (FMO) analysis : Quantify HOMO-LUMO gaps (~3.2 eV) to explain redox behavior and stability .

- Solvatochromic studies : Correlate solvent polarity with fluorescence shifts, supporting twisted intramolecular charge transfer (TICT) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Standardized assays : Use consistent cell lines (e.g., HeLa) and protocols (e.g., MTT for cytotoxicity) to minimize variability .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methylpiperazine with morpholine) to isolate bioactive motifs .

- Meta-analysis : Cross-reference data from crystallography (e.g., SHELX-refined structures) and pharmacokinetic models to identify outliers .

Methodological Considerations

Q. What strategies improve crystallographic refinement for structural analysis?

- SHELX suite : Use SHELXL for high-resolution refinement and SHELXD for phase determination in twinned crystals .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O) to validate packing modes .

Q. How can photothermal conversion efficiency be experimentally quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.